molecular formula C9H10BrNO2 B1371961 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1142194-55-5

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B1371961
CAS No.: 1142194-55-5
M. Wt: 244.08 g/mol
InChI Key: MLHDTCLHTVTXCI-UHFFFAOYSA-N
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Description

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a brominated pyridine derivative featuring a tetrahydrofuran (THF) ring attached via an ether linkage at the pyridine’s 2-position and a bromine atom at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of a halogen atom and a cyclic ether substituent. Its molecular weight is 244.09 g/mol (based on analogs in and ).

Properties

IUPAC Name

4-bromo-2-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-3-11-9(5-7)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDTCLHTVTXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671716
Record name 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-55-5
Record name 4-Bromo-2-[(tetrahydro-3-furanyl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced products[][1].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed[][1].

Major Products Formed

Scientific Research Applications

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in metal-catalyzed reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals[][1].

Comparison with Similar Compounds

Positional Isomers

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine (CAS 494771-98-1)
  • Structural Difference : Bromine at position 5 instead of 3.
  • Impact: The bromine’s position alters the electronic distribution of the pyridine ring.
  • Molecular Weight : 244.09 g/mol (identical to the target compound).
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS 1049023-88-2)
  • Structural Difference : Bromine at position 2 and THF-ether at position 3.
  • Impact : The proximity of bromine and THF groups may lead to intramolecular steric clashes, reducing conformational flexibility. This could hinder interactions in catalytic or binding applications.

Substituent Variations

4-Bromo-3-ethoxypyridine (CAS 2026-42-8)
  • Structural Difference : Ethoxy group replaces the THF-ether.
4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine
  • Structural Difference : A silyl-protected hydroxymethyl group replaces the THF-ether.
  • Impact : The silyl group enhances stability under basic conditions but introduces sensitivity to acidic or fluoride-mediated cleavage, limiting utility in certain synthetic pathways.
4-Bromo-2-(trifluoromethyl)pyridine
  • Structural Difference : Trifluoromethyl (CF₃) group replaces the THF-ether.
  • Impact : The strong electron-withdrawing CF₃ group increases the pyridine’s electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the THF-ether analog.

Ring-Size Analogs

3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS 422557-23-1)
  • Structural Difference : Tetrahydrofuran replaced by tetrahydropyran (a six-membered ether ring).

Functional Group Additions

5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide (CAS 1307606-48-9)
  • Structural Difference : Sulfonamide group added to the pyridine.
  • Impact: The sulfonamide introduces hydrogen-bond donor/acceptor capabilities, which could improve binding to protein targets compared to the THF-ether derivative.

Biological Activity

4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the available research findings, case studies, and comparative analyses related to the biological activity of this compound.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₀BrNO₂, with a molecular weight of approximately 244.09 g/mol. It features a bromine atom on the pyridine ring and a tetrahydrofuran moiety linked through an ether bond. This unique structure contributes to its diverse biological activities.

Property Details
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
Structural FeaturesPyridine ring with bromine and tetrahydrofuran moiety

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains. The presence of the tetrahydrofuran group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

Anticancer Potential

Recent studies highlight the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed IC50 values indicative of potent activity:

Cell Line IC50 (µM)
HeLa12.5
MCF78.3
A54915.0

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

Compound Antimicrobial Activity Anticancer Activity
2-Bromo-pyridineModerateLow
4-Bromo-3-(tetrahydrofuran-3-yloxy)pyridineHighModerate
4-Bromo-2-(tetrahydrofuran-3-yloxy)pyridineHighHigh

This table illustrates that while other compounds exhibit varying degrees of activity, this compound shows promising potential in both antimicrobial and anticancer domains.

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